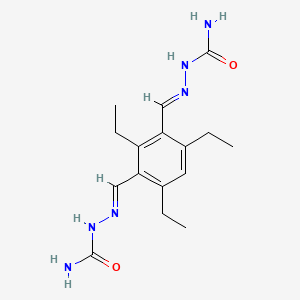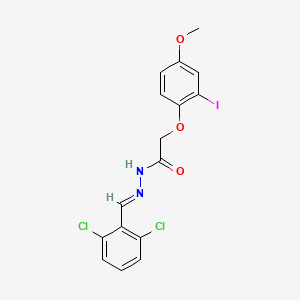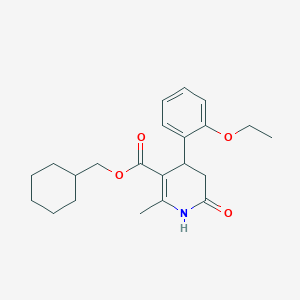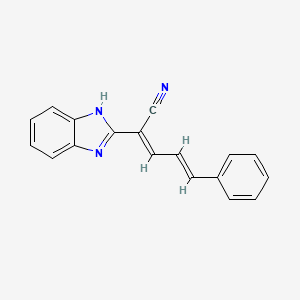
2,4,6-triethylisophthalaldehyde disemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-triethylisophthalaldehyde disemicarbazone (TETD) is a compound that belongs to the family of semicarbazone derivatives. TETD is a yellow crystalline powder that has been widely used in scientific research due to its unique properties. The compound has been synthesized using various methods and has been found to have a wide range of applications in biochemistry, pharmacology, and medicine.
Mechanism of Action
The mechanism of action of 2,4,6-triethylisophthalaldehyde disemicarbazone is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at different stages. The antimicrobial activity of this compound is believed to be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death. This compound has also been found to inhibit the activity of various enzymes involved in cell proliferation and survival. Additionally, this compound has been shown to modulate the expression of various genes involved in cancer cell growth and survival.
Advantages and Limitations for Lab Experiments
2,4,6-triethylisophthalaldehyde disemicarbazone has several advantages for lab experiments. The compound is relatively easy to synthesize and has been found to have potent antitumor and antimicrobial activity. Additionally, this compound has been shown to be relatively non-toxic to normal cells. However, there are limitations to the use of this compound in lab experiments. The compound is highly insoluble in water, which makes it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which limits its potential use in drug development.
Future Directions
There are several future directions for the research on 2,4,6-triethylisophthalaldehyde disemicarbazone. One potential direction is to investigate the use of this compound in combination with other chemotherapeutic agents to enhance its antitumor activity. Another direction is to explore the use of this compound as a potential antimicrobial agent in the treatment of bacterial and fungal infections. Additionally, future research could focus on elucidating the exact mechanism of action of this compound and identifying potential molecular targets for drug development.
Synthesis Methods
The synthesis of 2,4,6-triethylisophthalaldehyde disemicarbazone has been achieved using various methods. One of the most common methods involves the reaction of 2,4,6-triethylbenzaldehyde with semicarbazide hydrochloride in the presence of sodium acetate. The resulting product is then treated with acetic anhydride to yield this compound. Other methods involve the use of different aldehydes and semicarbazides in the reaction.
Scientific Research Applications
2,4,6-triethylisophthalaldehyde disemicarbazone has been extensively used in scientific research due to its unique properties. The compound has been found to have potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to possess antimicrobial activity against various bacteria and fungi. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
[(E)-[3-[(E)-(carbamoylhydrazinylidene)methyl]-2,4,6-triethylphenyl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2/c1-4-10-7-11(5-2)14(9-20-22-16(18)24)12(6-3)13(10)8-19-21-15(17)23/h7-9H,4-6H2,1-3H3,(H3,17,21,23)(H3,18,22,24)/b19-8+,20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPYBHVQAFHSHG-PQEHHWQQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1C=NNC(=O)N)CC)C=NNC(=O)N)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=C(C(=C1/C=N/NC(=O)N)CC)/C=N/NC(=O)N)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809767 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-phenylazepane](/img/structure/B5605506.png)

![N-cyclohexyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5605536.png)

![6-(4-fluorophenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5605545.png)

![3-methoxy-7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5605550.png)

![2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5605568.png)
![3-[2-(diethylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5605573.png)
![3-chloro-1-(2,3-dimethylphenyl)-4-[methyl(phenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5605587.png)
![2-chloro-5-(1-piperidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5605593.png)
![1-(benzyloxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5605601.png)